molecular formula C25H22O8 B1250431 methylinoscavin B

methylinoscavin B

Cat. No. B1250431
M. Wt: 450.4 g/mol
InChI Key: XCJITIROISCLRT-GAGKHWTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methylinoscavin B is a natural product found in Hymenochaete xerantica with data available.

Scientific Research Applications

Antioxidant Activity

Methylinoscavin B, along with other hispidin derivatives like methylinoscavin A and inoscavin B, has been identified in the mushroom Inonotus xeranticus. These compounds have demonstrated significant antioxidant activity. The structural determination of these compounds, including methylinoscavin B, was based on extensive spectroscopic analyses. This suggests a potential use of methylinoscavin B in applications requiring natural antioxidants (Lee, Seok, Kim, & Yun, 2006).

Free Radical Scavenging

Further research on Inonotus xeranticus led to the discovery of new free radical scavengers like inoscavin D and methylinoscavin D, along with methylinoscavin B. These compounds exhibited significant scavenging activity against the ABTS radical cation, indicating their potential use in mitigating oxidative stress. Methylinoscavin B displayed moderate superoxide radical scavenging activity, which could be valuable in developing therapeutic agents or supplements targeting oxidative stress-related conditions (Lee, Jung, Seok, Kim, & Yun, 2006).

properties

Product Name

methylinoscavin B

Molecular Formula

C25H22O8

Molecular Weight

450.4 g/mol

IUPAC Name

(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxy-2-methylfuro[3,2-c]pyran-4-one

InChI

InChI=1S/C25H22O8/c1-25(31-3)17(10-15-6-8-18(26)20(28)11-15)23-22(33-25)13-16(32-24(23)29)7-4-14-5-9-19(27)21(12-14)30-2/h4-13,26-28H,1-3H3/b7-4+,17-10-

InChI Key

XCJITIROISCLRT-GAGKHWTPSA-N

Isomeric SMILES

CC1(/C(=C\C2=CC(=C(C=C2)O)O)/C3=C(O1)C=C(OC3=O)/C=C/C4=CC(=C(C=C4)O)OC)OC

Canonical SMILES

CC1(C(=CC2=CC(=C(C=C2)O)O)C3=C(O1)C=C(OC3=O)C=CC4=CC(=C(C=C4)O)OC)OC

synonyms

methylinoscavin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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